6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)hexanamide
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Overview
Description
- This compound belongs to the isoindoloquinoline family, which features nitrogen-containing polycyclic aromatic structures.
- Isoindoloquinolines have shown promise in cancer treatment and bacterial infection due to their potent inhibitory activities against enzymes like Topoisomerase II and DNA gyrase .
- Recently, isoindoloquinolines have been identified as selective ligands for telomeric RNA G-quadruplexes, a potential target for cancer therapy .
Preparation Methods
- The synthesis of isoindoloquinolines involves various methodologies, including Grignard reactions, ortho-aromatic metallation, Suzuki couplings, and Friedel–Crafts reactions from phthalimides .
- Specifically for our compound, the three-component imino Diels–Alder (DA) reaction has been employed. It combines anilines, o-phthalaldehyde, and dienophiles to yield 5-aryl-dihydroisoindoloquinolin-11-ones (AIIQ) and 5-vinyl dihydroisoindoloquinolin-11-ones (VIIQ) .
Chemical Reactions Analysis
- AIIQ and VIIQ undergo reactions such as oxidation, reduction, and substitution.
- Common reagents include isoeugenol, anethole, and isoprene.
- Major products vary based on the specific reaction conditions.
Scientific Research Applications
- In chemistry, these compounds serve as versatile building blocks for drug discovery.
- In biology, they may target specific cellular processes due to their unique structures.
- In medicine, their potential as anticancer agents is being explored.
- In industry, they could find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets likely involve interactions with cellular enzymes or nucleic acids.
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
- Similar compounds include other isoindoloquinolines and related heterocycles.
- Uniqueness lies in the specific combination of substituents and the pyridinylmethyl group.
Remember that this compound’s detailed properties and applications may evolve as research progresses.
Properties
Molecular Formula |
C27H26N4O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C27H26N4O3/c32-24(29-18-19-10-7-8-16-28-19)15-2-1-9-17-30-25-20-11-3-4-12-21(20)27(34)31(25)23-14-6-5-13-22(23)26(30)33/h3-8,10-14,16,25H,1-2,9,15,17-18H2,(H,29,32) |
InChI Key |
MKUAYVFKTMSHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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